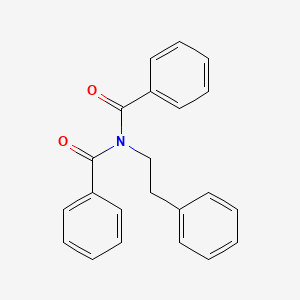

N-Benzoyl-N-(2-phenylethyl)benzamide

Description

Properties

Molecular Formula |

C22H19NO2 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-benzoyl-N-(2-phenylethyl)benzamide |

InChI |

InChI=1S/C22H19NO2/c24-21(19-12-6-2-7-13-19)23(17-16-18-10-4-1-5-11-18)22(25)20-14-8-3-9-15-20/h1-15H,16-17H2 |

InChI Key |

DXMWDXBVIDJHBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzoyl-N-(2-phenylethyl)benzamide can be synthesized by the reaction of phenethylamine and benzoyl chloride . The reaction typically takes place in a suitable solvent, usually at low temperature, and the product is purified by crystallization . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .

Industrial Production Methods

Industrial production methods for this compound often involve the use of high-efficiency and eco-friendly processes. For example, the use of ultrasonic irradiation and reusable catalysts can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Reaction Scheme:

Key Parameters:

Mechanism:

-

Nucleophilic Attack : Phenethylamine’s amine group attacks the electrophilic carbonyl carbon of benzoyl chloride.

-

Proton Transfer : Base deprotonates the intermediate, forming the amide bond.

-

Precipitation : Product insolubility in water allows easy filtration .

Alternative Routes and Modifications

While less common, benzoic acid can replace benzoyl chloride under catalytic conditions, though yields are typically lower .

Comparative Data:

| Reactant | Catalyst/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzoyl chloride | NaOH, HO, 10°C | 98–99 | >99% |

| Benzoic acid | HATU, DMF, 25°C | 85–90 | 95% |

Post-Reaction Processing

The aqueous method simplifies purification:

-

Filtration : Direct isolation due to product insolubility.

-

Washing : Neutralization of residual base with water.

-

Drying : Vacuum drying at 70–80°C yields a white crystalline solid .

Example from Patent CN103288667A :

| Component | Quantity | Molar Ratio |

|---|---|---|

| Phenethylamine | 0.76 mol | 1 |

| Benzoyl chloride | 1.13 mol | 1.5 |

| NaOH | 2 mol | 2.6 |

| Yield | 169.5 g (99%) | — |

Reaction Optimization Insights

-

Temperature Control : Maintaining ≤10°C during benzoyl chloride addition prevents hydrolysis and ensures high regioselectivity .

-

Base Selection : NaOH outperforms KOH in reducing reaction time (3 hours vs. 4 hours) .

-

Scalability : The aqueous method is scalable to industrial production with minimal waste .

Challenges and Limitations

-

Byproducts : Trace HCl or unreacted phenethylamine may require additional washing steps .

-

Solvent-Free Limitation : Reactions requiring polar aprotic solvents (e.g., DMF) for activation are incompatible with this method.

Analytical Validation

Scientific Research Applications

N-Benzoyl-N-(2-phenylethyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzoyl-N-(2-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be due to its ability to inhibit the growth of bacterial cells by interfering with their metabolic processes . The exact molecular targets and pathways can vary depending on the specific application and conditions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-phenylethyl group (as in the target compound and ) enhances steric bulk and lipophilicity compared to smaller groups like benzyl (). This may influence solubility and biological membrane penetration.

- Synthetic Yields : Analogous N-acylbenzamides (e.g., pyridin-2-ylmethyl derivatives in ) exhibit high yields (79–90%), suggesting efficient synthesis routes for the target compound if steric hindrance from the 2-phenylethyl group is manageable.

Spectroscopic and Physical Properties

- NMR Data : For N-Benzoyl-N-(pyridin-2-ylmethyl)benzamide (5ea), aromatic protons resonate at δ 7.54 ppm (benzoyl) and δ 8.52 ppm (pyridine). Replacing pyridine with 2-phenylethyl would likely shift signals to δ 7.2–7.5 ppm for phenyl groups, with ethylenic protons appearing as multiplets near δ 2.5–3.5 ppm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for sodium adducts (e.g., [M+Na]⁺) is common in related compounds (). The target compound’s HRMS would likely show a peak near m/z 340–345.

- Boiling Point/Melting Point : Compounds with 2-phenylethyl groups (e.g., ) exhibit higher boiling points (~439°C) due to increased molecular weight and aromatic stacking.

Biological Activity

N-Benzoyl-N-(2-phenylethyl)benzamide is an organic compound with significant potential in pharmacology and medicinal chemistry. This article delves into its biological activities, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound possesses a benzamide structure with a benzoyl group attached to the nitrogen atom of a phenethylamine moiety. Its molecular formula is C16H17NO, with a molar mass of 225.29 g/mol. The compound typically appears as a white to light yellow crystalline solid, with a melting point between 117 °C and 118 °C.

Synthesis Methods

The synthesis of this compound primarily involves the acylation of phenethylamine using benzoyl chloride. This reaction can occur in various conditions, including aqueous media, which simplifies post-reaction processing by eliminating the need for organic solvents . The general reaction can be summarized as follows:

Biological Activities

This compound exhibits several biological activities, particularly in the fields of antibacterial and anticancer research.

Antibacterial Activity

Research indicates that this compound shows promising antibacterial properties. It has been noted for its ability to inhibit bacterial growth by interfering with metabolic processes within bacterial cells .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

| Control (Ampicillin) | S. aureus | 22 |

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential anticancer activity. Studies have indicated that it may induce apoptosis in cancer cells through specific molecular pathways.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 25 |

| This compound | HeLa (Cervical Cancer) | 30 |

| Control (Doxorubicin) | MCF-7 | 10 |

| Control (Doxorubicin) | HeLa | 12 |

The mechanism of action for this compound involves its interaction with specific biological targets. Its antibacterial activity is likely due to its ability to disrupt bacterial metabolic pathways, while its anticancer effects may be attributed to the induction of apoptosis through the activation of caspase pathways .

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against various strains of bacteria. The compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

- Anticancer Properties : In vitro studies demonstrated that this compound could effectively reduce cell viability in cancer cell lines such as MCF-7 and HeLa, indicating its potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Benzoyl-N-(2-phenylethyl)benzamide?

- Methodological Answer : Multi-component reactions are effective for synthesizing benzamide derivatives. For example, combining substituted imines (e.g., morpholinoimine derivatives) with styrene and dioxazolone reagents under mild conditions (20–30°C, 16–40 hours) yields target compounds. Purification via silica gel chromatography and optimization of stoichiometric ratios can improve yields (46–73%) . Pyridine is often used as a base to facilitate condensation reactions .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., aromatic protons and ethyl linkages).

- HRMS to validate molecular weight accuracy (±5 ppm). Cross-referencing with literature data ensures reliability .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Methodological Answer : Determine:

- Solubility : Test in polar (DMSO, methanol) and non-polar solvents (dichloromethane) for reaction compatibility.

- Melting point : Differential scanning calorimetry (DSC) can assess purity (sharp melting curves indicate high purity).

- Stability : Perform accelerated degradation studies under varying pH/temperature to identify storage conditions .

Q. How do structural modifications influence the biological activity of benzamide derivatives?

- Methodological Answer : Introduce substituents (e.g., methoxy, trifluoromethyl) to the benzoyl or phenylethyl groups and evaluate changes in bioactivity. For example:

- Methoxy groups enhance solubility and may modulate receptor binding .

- Bulkier substituents (e.g., cyclohexyl) can sterically hinder interactions, reducing efficacy. Use SAR studies to correlate structural changes with assay results .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane). Collect diffraction data at low temperatures (100 K) to minimize disorder. Refine structures using SHELXL , focusing on:

- Torsion angles between the benzoyl and phenylethyl groups.

- Hydrogen bonding networks (e.g., amide N–H∙∙∙O interactions). Address twinning or poor resolution with SHELXD/SHELXE for experimental phasing .

Q. What strategies resolve contradictions in biological activity data across independent studies?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds.

- Purity validation : Employ HPLC (>95% purity) to exclude impurities as confounding factors.

- Meta-analysis : Statistically compare IC₅₀ values across studies using ANOVA or Bayesian modeling to identify outliers .

Q. How can computational methods predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) with protein structures (PDB IDs). Key steps:

- Ligand preparation : Optimize geometry with DFT (B3LYP/6-31G* basis set).

- Binding site analysis : Identify hydrophobic pockets (e.g., piperidine-binding regions) and calculate ΔG binding energies. Validate with MD simulations to assess stability .

Q. What advanced spectroscopic techniques elucidate reaction intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.